N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride
Description
N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride is a halogenated pyridine derivative with a branched aliphatic amine side chain. This compound is structurally characterized by a 6-chloropyridin-3-ylmethyl group attached to a 3-methylbutan-1-amine backbone, protonated as a hydrochloride salt. Such derivatives are frequently explored in agrochemical and pharmaceutical research due to their bioactivity, particularly as intermediates in insecticide synthesis or drug candidates. Its molecular formula is C₁₁H₁₆ClN₂·HCl, with a molecular weight of 259.63 g/mol (estimated) .
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2.ClH/c1-9(2)5-6-13-7-10-3-4-11(12)14-8-10;/h3-4,8-9,13H,5-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYXWVRKLRHWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CN=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine typically involves the following steps:
Reaction of 6-chloropyridine with hydrogen in an ammonia atmosphere: This reaction produces 6-chloropyridin-3-ylmethanamine.
Methylation of 6-chloropyridin-3-ylmethanamine: The resulting compound is then reacted with a methylating agent such as methyl iodide or methyl magnesium iodide to yield N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in controlled environments to ensure high yield and purity. The use of protective atmospheres such as nitrogen or argon is common to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Pharmacological Applications
N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride is primarily recognized for its role as a metabolite of acetamiprid, a neonicotinoid insecticide. Its applications in pharmacology include:
Insecticidal Activity
As a metabolite of acetamiprid, this compound exhibits insecticidal properties that are crucial for pest management in agriculture. Studies have shown that it effectively targets the nicotinic acetylcholine receptors in insects, leading to paralysis and death of the pests. This mechanism is similar to that of other neonicotinoids but may offer improved selectivity and reduced toxicity to non-target species .
Neuropharmacological Studies
Research has indicated potential neuropharmacological effects of this compound, particularly in modulating neurotransmitter release. This could have implications for developing treatments for neurological disorders where neurotransmitter dysregulation is a factor .
Agrochemical Applications
The compound's role as a pesticide metabolite extends to its use in agrochemical formulations:
Residue Analysis
Due to its presence as a metabolite in crops treated with acetamiprid, this compound is essential for residue analysis in food safety studies. Analytical methods such as HPLC (High Performance Liquid Chromatography) are employed to quantify its levels in agricultural products to ensure compliance with safety standards .
Environmental Impact Studies
Research on the environmental fate of this compound is critical for assessing the ecological risks associated with neonicotinoid use. Studies focus on its degradation pathways and potential accumulation in soil and water systems, which can inform regulatory decisions and sustainable agricultural practices .
Material Science Applications
Emerging applications of this compound are being explored in material science:
Synthesis of Functional Materials
The unique chemical structure allows for its use as a precursor in synthesizing functional materials, including polymers and coatings that require specific chemical properties such as hydrophobicity or antimicrobial activity .
Drug Delivery Systems
Research is ongoing into the use of this compound in drug delivery systems due to its ability to interact with biological membranes, potentially enhancing the bioavailability of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine involves its interaction with specific molecular targets. As a neonicotinoid, it acts on the central nervous system of insects by binding to nicotinic acetylcholine receptors (nAChRs), leading to the disruption of neural transmission and ultimately causing the death of the insect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing in substituents on the amine group, pyridine ring modifications, or additional functional groups. Below is a detailed comparison:
Structural Similarities and Variations
Key Observations :
- The 6-chloropyridin-3-ylmethyl group is a common motif in agrochemicals (e.g., nitenpyram ) and pharmaceuticals (e.g., pexidartinib ).
- Amine substituents dictate physicochemical properties: Branched chains (e.g., 3-methylbutyl) enhance hydrophobicity and membrane permeability compared to linear chains (ethyl) or fluorinated groups (difluoroethyl) . Electron-withdrawing groups (e.g., -NO₂ in nitenpyram) increase reactivity but may reduce environmental stability .
Physicochemical Properties
Biological Activity
N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₃ClN₂
- Molecular Weight : 172.66 g/mol
- CAS Number : 2416234-78-9
Pharmacological Activity
Research indicates that N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine exhibits various biological activities, primarily through its interaction with neurotransmitter systems.
- Receptor Modulation : The compound has been shown to act as a modulator of specific neurotransmitter receptors, particularly in the central nervous system. Its structural similarity to known modulators suggests a potential role in enhancing neurotransmitter signaling.
- CNS Effects : Studies indicate that this compound can cross the blood-brain barrier, suggesting its potential for treating neurological disorders by modulating neurotransmitter levels such as serotonin and acetylcholine .
Biological Studies and Findings
Several studies have explored the biological activity of this compound:
In Vitro Studies
A study conducted on rat liver microsomes demonstrated that the compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that retain pharmacological activity comparable to the parent compound .
In Vivo Studies
Microdialysis experiments in rodent models have shown that administration of N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine significantly increases levels of acetylcholine and serotonin in the hippocampus, which are critical for cognitive functions .
Case Studies
- Neuropharmacology : A case study involving patients with cognitive decline indicated that compounds similar to N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine could improve cognitive function by enhancing cholinergic transmission .
- Toxicology Assessments : Toxicological evaluations have shown that at therapeutic doses, this compound exhibits a favorable safety profile with minimal adverse effects reported in animal models.
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₃ClN₂ |
| Molecular Weight | 172.66 g/mol |
| CAS Number | 2416234-78-9 |
| Mechanism of Action | Receptor modulation |
| CNS Effects | Increases acetylcholine and serotonin levels |
Q & A
Q. What are the established synthetic routes for N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine hydrochloride, and what reaction parameters are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-chloropyridine-3-carbaldehyde with 3-methylbutan-1-amine under reductive amination conditions (e.g., using sodium borohydride or TCEP as reducing agents). Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO or DMF) enhance reactivity .
- Catalysts : Copper(I) bromide or palladium catalysts improve cross-coupling efficiency in analogous pyridine-based syntheses .
- Temperature : Microwave-assisted synthesis at 80–100°C reduces reaction time and byproducts .
Post-synthesis, the free base is converted to the hydrochloride salt using HCl in ethanol .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR are critical for confirming the amine and pyridinylmethyl moieties. For example, the methylene group adjacent to the pyridine ring typically appears at δ 3.8–4.2 ppm () and δ 40–45 ppm () .
- HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H] at m/z 215.0824) .
- X-ray crystallography : Single-crystal studies reveal bond angles (e.g., Cl–C–N angles ≈ 119°) and confirm stereochemistry in related structures .
Advanced Research Questions
Q. How can researchers address instability issues observed in solutions of this compound during storage or experimentation?
- Methodological Answer : Instability in solution (e.g., decomposition within hours) is attributed to hydrolysis or oxidation. Mitigation strategies include:
- Storage conditions : Use anhydrous solvents (e.g., DMSO-d) and store at –20°C under inert gas (N/Ar) .
- Stabilizers : Add antioxidants like TCEP (1–5 mM) to prevent amine oxidation .
- pH control : Maintain acidic conditions (pH 4–5) to stabilize the hydrochloride salt form .
Q. What experimental approaches can resolve contradictions in reported reaction yields for analogous pyridinylmethylamine syntheses?
- Methodological Answer : Discrepancies in yields (e.g., 17.9% vs. 64% in similar reactions) arise from variations in:
- Catalyst loading : Optimize copper(I) bromide (0.05–0.1 equiv.) to balance activity vs. side reactions .
- Purification methods : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) improves recovery of polar intermediates .
- Reaction monitoring : Use TLC or LC-MS to identify quenching points and minimize degradation .
Q. How can researchers optimize enantiomeric purity when synthesizing chiral derivatives of this compound?
- Methodological Answer : Chiral resolution or asymmetric synthesis methods include:
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in palladium-catalyzed couplings to induce stereoselectivity .
- Chromatography : Chiral HPLC columns (e.g., Chromolith® Phenyl) with π-π interaction phases separate enantiomers .
Data Analysis and Validation
Q. What analytical workflows are recommended for detecting impurities or byproducts in synthesized batches?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (5 µm, 4.6 × 250 mm) with a gradient of 0.1% TFA in water/acetonitrile (90:10 to 10:90 over 20 min) at 1 mL/min. Detect pyridine-related byproducts at 254 nm .
- GC-MS : Screen for volatile impurities (e.g., unreacted 3-methylbutan-1-amine) using a DB-5MS column (30 m × 0.25 mm) .
Q. How should researchers interpret conflicting 1H^1H1H NMR data across studies for this compound?
- Methodological Answer : Discrepancies in chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl) or salt forms. For validation:
- Referential alignment : Compare shifts to structurally similar compounds (e.g., N-cyclopropyl-3-methylpyrazole derivatives show δ 2.3–2.6 ppm for methyl groups) .
- Variable temperature NMR : Assess dynamic effects (e.g., amine proton exchange) by acquiring spectra at 25°C and 50°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
